N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride
Overview
Description
N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3O2S and its molecular weight is 330.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride and its derivatives have been extensively studied for their inhibition effects on carbonic anhydrase isoenzymes. These compounds show significant inhibitory activity against human carbonic anhydrase isoenzymes I and II, suggesting potential applications in treating conditions related to carbonic anhydrase activity (Kucukoglu et al., 2016).
Cytotoxicity and Antiproliferative Activities
Studies have revealed the cytotoxic activities of pyrazoline sulfonamide derivatives, including this compound, on various tumor and non-tumor cell lines. These compounds exhibit selective cytotoxicity, making them potential candidates for anticancer research (Mert et al., 2014).
Synthesis and Structural Studies
The synthesis of this compound involves complex processes that yield a variety of derivatives. These synthesis pathways are crucial for understanding the structural and functional aspects of the compound, which are essential for its potential applications in medicinal chemistry (Dar'in et al., 2020).
Enzyme Inhibition Beyond Carbonic Anhydrase
Apart from carbonic anhydrase, these compounds also exhibit inhibitory activities against other enzymes such as acetylcholinesterase. This broadens their potential therapeutic applications, possibly including neurodegenerative diseases where enzyme inhibition is a key therapeutic strategy (Ozmen Ozgun et al., 2019).
Properties
IUPAC Name |
N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S.2ClH/c1-8-11(9(2)13-12-8)17(15,16)14(3)10-6-4-5-7-10;;/h10H,4-7H2,1-3H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYUGYCXSEEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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